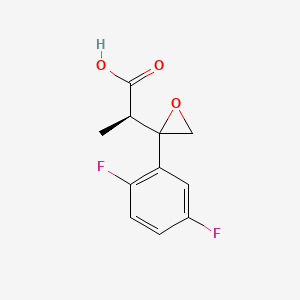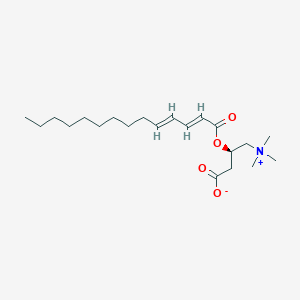
Octakis-(6-amino-6-deoxy)-gamma-cyclodextrin Octahydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octakis-(6-amino-6-deoxy)-gamma-cyclodextrin Octahydrochloride is a derivative of gamma-cyclodextrin, a cyclic oligosaccharide composed of eight glucose units linked by alpha-1,4-glycosidic bonds. This compound is characterized by the presence of amino groups at the 6-position of each glucose unit, which are further protonated to form the octahydrochloride salt. The unique structure of this compound allows it to form inclusion complexes with various guest molecules, making it valuable in a range of scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octakis-(6-amino-6-deoxy)-gamma-cyclodextrin Octahydrochloride typically involves the following steps:
Bromination: Gamma-cyclodextrin is first reacted with phosphorus tribromide to introduce bromine atoms at the 6-position of each glucose unit, forming 6-bromo-gamma-cyclodextrin.
Amination: The 6-bromo-gamma-cyclodextrin is then treated with ammonia to replace the bromine atoms with amino groups, yielding Octakis-(6-amino-6-deoxy)-gamma-cyclodextrin.
Protonation: Finally, the amino groups are protonated using hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors for bromination and amination steps, as well as efficient purification techniques such as crystallization and chromatography to ensure high purity and yield .
化学反応の分析
Types of Reactions
Octakis-(6-amino-6-deoxy)-gamma-cyclodextrin Octahydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides, anhydrides, and alkyl halides.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to primary amines under appropriate conditions.
Complexation: The compound can form inclusion complexes with various guest molecules, enhancing its solubility and stability.
Common Reagents and Conditions
Substitution: Reagents such as acyl chlorides, anhydrides, and alkyl halides are commonly used. Reactions are typically carried out in organic solvents like dichloromethane or acetonitrile at room temperature or under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products
Substitution: Acylated or alkylated derivatives of Octakis-(6-amino-6-deoxy)-gamma-cyclodextrin.
Oxidation: Nitro derivatives.
Reduction: Primary amine derivatives.
科学的研究の応用
Octakis-(6-amino-6-deoxy)-gamma-cyclodextrin Octahydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral selector in capillary electrophoresis and chromatography for the separation of enantiomers[][4].
Biology: Employed in the stabilization and delivery of biomolecules, such as proteins and nucleic acids, by forming inclusion complexes[][4].
Medicine: Investigated for drug delivery systems due to its ability to enhance the solubility and bioavailability of poorly soluble drugs[][4].
Industry: Utilized in the formulation of cosmetics and personal care products to improve the stability and efficacy of active ingredients[][4].
作用機序
The primary mechanism by which Octakis-(6-amino-6-deoxy)-gamma-cyclodextrin Octahydrochloride exerts its effects is through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment, enhancing the solubility and stability of the guest molecules. This inclusion complexation is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions .
類似化合物との比較
Similar Compounds
Heptakis-(6-amino-6-deoxy)-beta-cyclodextrin: Similar structure but with seven glucose units instead of eight.
Octakis-(6-deoxy-6-iodo)-gamma-cyclodextrin: Similar structure but with iodine atoms instead of amino groups.
Octakis-(6-deoxy-6-sulfanyl)-gamma-cyclodextrin: Similar structure but with sulfanyl groups instead of amino groups.
Uniqueness
Octakis-(6-amino-6-deoxy)-gamma-cyclodextrin Octahydrochloride is unique due to its high degree of functionalization with amino groups, which allows for versatile chemical modifications and the formation of stable inclusion complexes. This makes it particularly valuable in applications requiring enhanced solubility, stability, and bioavailability of guest molecules .
特性
分子式 |
C48H96Cl8N8O32 |
|---|---|
分子量 |
1580.9 g/mol |
IUPAC名 |
(1S,3R,5R,6S,8R,11S,13R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol;octahydrochloride |
InChI |
InChI=1S/C48H88N8O32.8ClH/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58;;;;;;;;/h9-48,57-72H,1-8,49-56H2;8*1H/t9-,10-,11-,12-,13-,14-,15?,16?,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-;;;;;;;;/m1......../s1 |
InChIキー |
CNNYDBALGFVGJQ-YIIBHZPCSA-N |
異性体SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@H]6[C@@H]([C@H]([C@@H](O[C@H]7[C@@H]([C@H]([C@@H](O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CN)CN)OC7CN)O)O)OC6CN)O)O)CN)CN)CN)O)O)N.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl |
正規SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CN)CN)CN)CN)CN)CN)CN)O)O)N.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


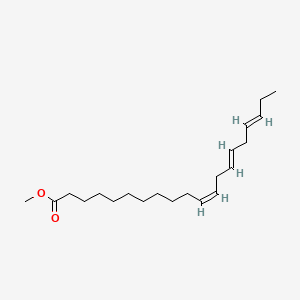
![Tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13853248.png)
![2-Amino-N-[2-(4-aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]-4-thiazoleacetamide Hydrochloride](/img/structure/B13853253.png)
![1-[2-[(4-Methoxyphenyl)methoxy]-4-nitrophenyl]-3-methyl-1,2,4-triazole](/img/structure/B13853270.png)
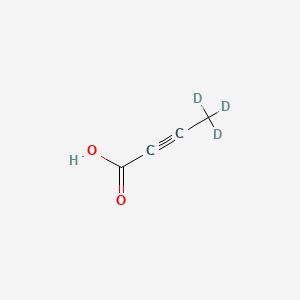

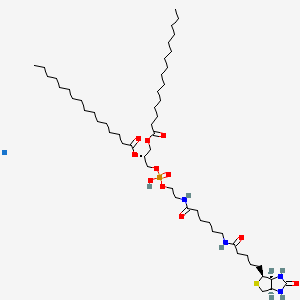
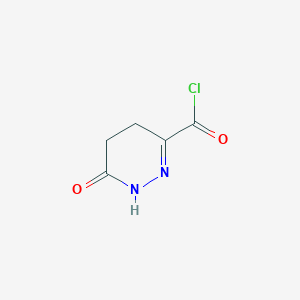
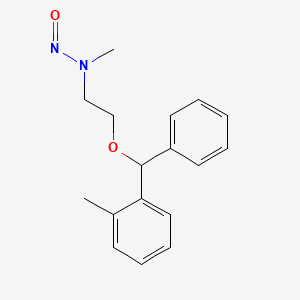
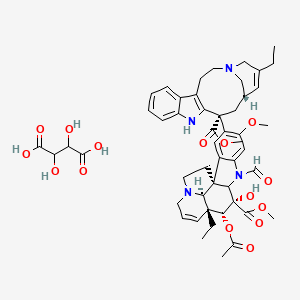
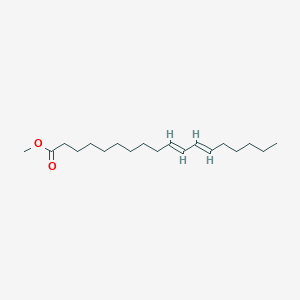
![2,3-Dihydro-N-(2-methylphenyl)-2-[5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]-1H-indole-1-carboxamide](/img/structure/B13853316.png)
